molecular formula C23H27NO3 B5053396 8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B5053396
M. Wt: 365.5 g/mol
InChI Key: GCRDFAWHXPJXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Etherification: The initial step involves the etherification of 2-methyl-5-propan-2-ylphenol with ethylene oxide to form 2-(2-methyl-5-propan-2-ylphenoxy)ethanol.

    Further Etherification: The resulting product is then further etherified with another equivalent of ethylene oxide to yield 2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethanol.

    Quinoline Formation: The final step involves the reaction of the intermediate with 8-hydroxyquinoline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and quinoline moieties.

    Reduction: Reduced forms of the quinoline ring.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(2-isopropyl-5-methylphenoxy)ethoxy]quinoline
  • 8-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-2-methylquinoline oxalate
  • 8-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

Uniqueness

8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the quinoline ring and the ether linkages contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

8-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17(2)20-10-9-18(3)22(16-20)27-15-13-25-12-14-26-21-8-4-6-19-7-5-11-24-23(19)21/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRDFAWHXPJXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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